molecular formula C7H3ClF5NO B2531453 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine CAS No. 2287331-71-7

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

Cat. No.: B2531453
CAS No.: 2287331-71-7
M. Wt: 247.55
InChI Key: YSKINVFZCKBEHX-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a pentafluoroethoxy group (-OCF₂CF₃) at the 5-position. This compound is structurally related to agrochemical and pharmaceutical intermediates, where fluorinated pyridines are valued for their enhanced stability, lipophilicity, and bioactivity .

Properties

IUPAC Name

2-chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKINVFZCKBEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 1,1,2,2,2-pentafluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+1,1,2,2,2-PentafluoroethanolBase, RefluxThis compound\text{2-Chloropyridine} + \text{1,1,2,2,2-Pentafluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+1,1,2,2,2-PentafluoroethanolBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the pentafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Key Analogs

The following compounds are selected for comparison based on substituent diversity, synthetic routes, and industrial relevance:

2-Chloro-5-(Trifluoromethyl)Pyridine
  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.54 g/mol
  • Physical Properties : Liquid (MP: -2°C; BP: 172°C) .
  • Synthesis : Produced via vapor-phase chlorination of 2-chloro-5-(trichloromethyl)pyridine .
  • Applications : Key intermediate for insecticides (e.g., chlorfluazuron, fluazuron) and fungicides (e.g., fluazinam) . Market reports indicate significant production volumes (e.g., Join Dream Fine Chemical produced 50 tons in 2025 valued at $9.5M) .
2-Chloro-5-(Chloromethyl)Pyridine
  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 162.02 g/mol
  • Applications : Used in pesticide synthesis, with a global market projected to grow at 5.8% CAGR (2019–2031) due to demand for chlorinated intermediates .
  • Comparison : The chloromethyl (-CH₂Cl) group introduces reactivity for further functionalization but lacks the fluorine-derived stability seen in pentafluoroethoxy derivatives .
2-Chloro-5-(4-Propylbenzoyl)Pyridine
  • Molecular Formula: C₁₅H₁₄ClNO
  • Molecular Weight : 259.73 g/mol
  • Applications : Benzoyl-substituted pyridines are explored in medicinal chemistry for kinase inhibition .
  • Comparison : The benzoyl group enhances π-π stacking interactions in drug-receptor binding, differing from the electron-withdrawing pentafluoroethoxy group’s role in agrochemicals .
Derivatives from Patent EP2023
  • Examples: N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Carbamates with pentafluoroethoxy-phenyl groups (e.g., [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl]N-[4-[1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate) .
  • Comparison : These patented compounds highlight the utility of pentafluoroethoxy groups in enhancing binding affinity and resistance to enzymatic cleavage in pesticidal carbamates .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Molecular Formula Substituents Key Properties/Applications Synthesis Route
2-Chloro-5-(pentafluoroethoxy)pyridine C₇H₃ClF₅NO -Cl, -OCF₂CF₃ Agrochemical intermediates (inferred) Likely nucleophilic substitution
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N -Cl, -CF₃ Insecticides, fungicides Vapor-phase chlorination
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N -Cl, -CH₂Cl Pesticide synthesis Not specified
2-Chloro-5-(4-propylbenzoyl)pyridine C₁₅H₁₄ClNO -Cl, -COC₆H₄Pr Medicinal chemistry Multi-step coupling

Research Findings and Trends

Fluorine Impact: Pentafluoroethoxy and trifluoromethyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs. The pentafluoroethoxy group’s larger size may enhance target selectivity in pesticides .

Market Dynamics : Trifluoromethylpyridines dominate the agrochemical market, but pentafluoroethoxy derivatives are emerging in patents, suggesting niche applications in high-performance formulations .

Synthetic Challenges : Introducing pentafluoroethoxy groups requires specialized fluorination techniques, whereas trifluoromethyl derivatives benefit from established industrial processes .

Biological Activity

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine (CAS: 2287331-71-7) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in various fields, particularly in agriculture as a pesticide and in medicinal chemistry. This article explores the biological activity of this compound by examining its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3ClF5NO
  • Molecular Weight : 247.55 g/mol
  • IUPAC Name : 2-chloro-5-(perfluoroethoxy)pyridine
  • Structure : The compound features a chlorine atom and a pentafluoroethoxy group attached to a pyridine ring, which contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. It has been studied for its potential as an insecticide and herbicide due to its ability to disrupt normal physiological processes in pests.

Insecticidal Activity

A patent application (CA 3007037) describes methods for using this compound to protect seeds and germinating plants from pests. The compound's efficacy as an insecticide is attributed to its ability to interfere with the nervous system of insects, similar to other halogenated compounds known for their neurotoxic effects .

Biodegradation Studies

A study published in Frontiers in Microbiology investigated the biodegradation of related compounds and provided insights into the microbial pathways involved in breaking down chlorinated pyridines. The research identified specific bacterial strains capable of degrading these compounds, highlighting the environmental implications of their use .

Study on Microbial Degradation

In a notable study involving Cupriavidus sp. strain CNP-8, researchers demonstrated the strain's ability to utilize 2-chloro-5-nitrophenol (a related compound) as a sole carbon source. This study revealed that the degradation process involved multiple enzymatic steps and suggested that similar mechanisms could be applicable to this compound .

Concentration (mM) Degradation Time (h) Max Degradation Rate (μM/h)
0.33621.2 ± 2.3
0.442-
0.554-
0.690-

This table summarizes the degradation kinetics observed during the study.

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for use in agricultural applications. Preliminary studies suggest that while it exhibits potent insecticidal properties, it may also pose risks to non-target organisms due to its neurotoxic effects.

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